![molecular formula C7H4N2O4 B2357411 4-Nitrobenzo[d]oxazol-2(3H)-one CAS No. 28955-71-7](/img/structure/B2357411.png)
4-Nitrobenzo[d]oxazol-2(3H)-one
Overview
Description
4-Nitrobenzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles . Benzoxazoles are an important class of bioactive compounds due to their versatile applications in the field of pharmaceuticals and various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs .
Synthesis Analysis
The synthesis of 2-substituted benzoxazole derivatives, which would include 4-Nitrobenzo[d]oxazol-2(3H)-one, has been reported from 2-(benzo[d]oxazol-2-yl) aniline . A rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed for the first time. This reaction allows divergent syntheses of two significant N-heterocycles, five-membered N- (3-substituted benzo [d]oxazol-2 (3H)-ylidene)amines and dihydrobenzo [d]oxazoles .Molecular Structure Analysis
The molecular structure of 4-Nitrobenzo[d]oxazol-2(3H)-one can be analyzed using techniques such as 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The reaction of 4-[5-(bromomethyl)oxazol-2-yl]-18-norisopimarane with sodium azide in the presence of hydrated copper sulfate and sodium ascorbate in DMF gave the corresponding azide, from which new diterpenoid derivatives containing a 1H-substituted 1,2,3-triazol-4-yl substituent were synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitrobenzo[d]oxazol-2(3H)-one can be analyzed using techniques such as IR spectroscopy .Scientific Research Applications
Mycobacterium tuberculosis InhA Inhibition
4-Nitrobenzo[d]oxazol-2(3H)-one derivatives have been investigated as novel inhibitors of Mycobacterium tuberculosis (MTB) InhA, an essential enzyme involved in mycolic acid biosynthesis. Researchers designed a series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives based on a lead compound. Among these, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide exhibited promising activity with an IC50 of 5.12 ± 0.44 μM against MTB InhA. It also inhibited drug-sensitive MTB strains and showed no cytotoxicity at 100 μM .
Synthesis of Key Intermediates
4-Nitrobenzo[d]oxazol-2(3H)-one serves as a crucial intermediate in the synthesis of various compounds. It is commonly used in the preparation of pharmaceuticals, organic dyes, and OLED (organic light-emitting diode) materials. Its unique structure makes it valuable for constructing more complex molecules .
Anticancer Research
While not extensively studied, benzoxazolone derivatives, including 4-Nitrobenzo[d]oxazol-2(3H)-one, have potential in anticancer research. Lead compounds with benzothiazole scaffolds (similar to benzoxazolones) have shown promising in vitro anticancer activity. Further exploration of their mechanisms and optimization could yield valuable chemotherapeutic agents .
Future Directions
Benzoxazoles are the structural isosteres of nucleic bases adenine and guanine which allow them to interact easily with the biological receptors . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and prompts many researchers to explore the potential applicability of this important pharmacophoric scaffold .
Mechanism of Action
Target of Action
For instance, 2-aminobenzoxazoles have been used as small-molecule antagonists for somatostatin receptor subtype 5 and as partial antagonists for serotonin (5-hydroxytryptamine) receptors , which are promising targets for the treatment of Alzheimer’s disease and schizophrenia .
Mode of Action
A related process involving benzoxazoles involves a direct c–h amination catalyzed by nbu4ni . This reaction occurs in the absence of a metal catalyst and requires tert-butyl hydroperoxide as an oxidant . The process results in the formation of a variety of substituted benzoxazol-2-amines .
Biochemical Pathways
The amination of benzoxazoles, a process related to this compound, is a significant reaction in synthetic organic chemistry . It has been widely used in the synthesis of organic compounds and natural products .
Result of Action
The amination of benzoxazoles, a process related to this compound, results in the formation of a variety of substituted benzoxazol-2-amines . These amines could potentially interact with various biological targets, leading to diverse cellular effects.
Action Environment
It’s worth noting that the amination of benzoxazoles can be performed under microwave irradiation , suggesting that the reaction conditions could potentially influence the compound’s action.
properties
IUPAC Name |
4-nitro-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-8-6-4(9(11)12)2-1-3-5(6)13-7/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZMRVOOBBPFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzo[d]oxazol-2(3H)-one |
Synthesis routes and methods
Procedure details
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